molecular formula C5H11NO3S B14802078 3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine

3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine

Cat. No.: B14802078
M. Wt: 165.21 g/mol
InChI Key: KVLAOAFMJWUKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine is a sulfur-containing heterocyclic compound. It features a thietan ring, which is a four-membered ring with one sulfur atom, and an amine group attached to the third carbon. The presence of the methoxymethyl group and the dioxo functionality makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine typically involves the formation of the thietan ring followed by the introduction of the methoxymethyl and amine groups. One common method is the cyclization of a suitable precursor containing sulfur and carbon atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the thietan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxymethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine exerts its effects involves its interaction with molecular targets in biological systems. The sulfur atom in the thietan ring can form bonds with various biomolecules, potentially disrupting their normal function. The methoxymethyl group may also play a role in modulating the compound’s activity by affecting its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethyl)-1,1-dioxo-thietane: Similar structure but lacks the amine group.

    3-(Methoxymethyl)-1,1-dioxo-thiolane: A five-membered ring analog with similar functional groups.

    3-(Methoxymethyl)-1,1-dioxo-thiane: A six-membered ring analog with similar functional groups.

Uniqueness

3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine is unique due to its four-membered thietan ring combined with the methoxymethyl and amine groups. This combination of features provides distinct chemical and biological properties that are not found in its analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

3-(methoxymethyl)-1,1-dioxothietan-3-amine

InChI

InChI=1S/C5H11NO3S/c1-9-2-5(6)3-10(7,8)4-5/h2-4,6H2,1H3

InChI Key

KVLAOAFMJWUKHI-UHFFFAOYSA-N

Canonical SMILES

COCC1(CS(=O)(=O)C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.